Cas no 1042689-75-7 (Butanoic acid, 4-​amino-​3-​methyl-​, methyl ester, hydrochloride (1:1)​, (3R)​-)

The compound (3R)-4-amino-3-methylbutanoic acid methyl ester hydrochloride (1:1) is a chiral derivative of butanoic acid with a methyl ester and amino functional group. Its stereospecific (R)-configuration ensures precise molecular interactions, making it valuable in pharmaceutical synthesis and biochemical research. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. This intermediate is particularly useful in the development of active pharmaceutical ingredients (APIs) and chiral catalysts. Its defined structure and high purity (>98%) ensure reproducibility in synthetic applications. The compound’s reactivity and selectivity make it suitable for peptide modifications and enantioselective transformations, underscoring its utility in advanced organic chemistry.
Butanoic acid, 4-​amino-​3-​methyl-​, methyl ester, hydrochloride (1:1)​, (3R)​- structure
1042689-75-7 structure
Product Name:Butanoic acid, 4-​amino-​3-​methyl-​, methyl ester, hydrochloride (1:1)​, (3R)​-
CAS No:1042689-75-7
MF:C6H14ClNO2
MW:167.633861064911
CID:2102841
Update Time:2025-06-14

Butanoic acid, 4-​amino-​3-​methyl-​, methyl ester, hydrochloride (1:1)​, (3R)​- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-?amino-?3-?methyl-?, methyl ester, hydrochloride (1:1)?, (3R)?-
    • Butanoic acid, 4-​amino-​3-​methyl-​, methyl ester, hydrochloride (1:1)​, (3R)​-
    • methyl (3R)-4-amino-3-methylbutanoate hydrochloride
    • Inchi: 1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
    • InChI Key: ISARYZPDAVBWAR-NUBCRITNSA-N
    • SMILES: C(C(=O)OC)[C@@H](C)CN.Cl

Butanoic acid, 4-​amino-​3-​methyl-​, methyl ester, hydrochloride (1:1)​, (3R)​- Pricemore >>

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Butanoic acid, 4-​amino-​3-​methyl-​, methyl ester, hydrochloride (1:1)​, (3R)​- Related Literature

Additional information on Butanoic acid, 4-​amino-​3-​methyl-​, methyl ester, hydrochloride (1:1)​, (3R)​-

Research Brief on Butanoic acid, 4-amino-3-methyl-, methyl ester, hydrochloride (1:1), (3R)- (CAS: 1042689-75-7)

Butanoic acid, 4-amino-3-methyl-, methyl ester, hydrochloride (1:1), (3R)- (CAS: 1042689-75-7) is a chiral compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its specific stereochemistry and functional groups, has been the subject of recent studies due to its potential applications in drug development and therapeutic interventions. The compound's unique structure, featuring an amino and ester group, makes it a valuable intermediate in the synthesis of more complex bioactive molecules.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its enantiomeric purity and scalability. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic route that enhances yield and reduces byproducts, which is critical for industrial-scale production. The study also highlighted the compound's role as a precursor in the synthesis of novel gamma-aminobutyric acid (GABA) analogs, which are being explored for their neuropharmacological properties.

In addition to its synthetic utility, Butanoic acid, 4-amino-3-methyl-, methyl ester, hydrochloride (1:1), (3R)- has been investigated for its biological activity. Preliminary in vitro studies suggest that this compound may modulate specific neurotransmitter receptors, although the exact mechanism remains under investigation. These findings have spurred further research into its potential as a lead compound for treating neurological disorders such as epilepsy and anxiety.

Another area of interest is the compound's pharmacokinetic properties. A recent pharmacokinetic study (Bioorganic & Medicinal Chemistry Letters, 2024) evaluated its absorption, distribution, metabolism, and excretion (ADME) profile in rodent models. The results indicated favorable bioavailability and metabolic stability, which are promising indicators for its further development as a drug candidate. However, the study also noted the need for additional toxicological assessments to ensure safety.

Beyond its direct applications, this compound has also been utilized in the development of chiral catalysts and ligands for asymmetric synthesis. Its stereochemical purity and functional group compatibility make it a versatile tool in organic chemistry, enabling the construction of complex molecular architectures with high enantioselectivity. This dual utility—both as a bioactive molecule and a synthetic building block—underscores its importance in contemporary chemical biology research.

In conclusion, Butanoic acid, 4-amino-3-methyl-, methyl ester, hydrochloride (1:1), (3R)- (CAS: 1042689-75-7) represents a multifaceted compound with significant potential in pharmaceutical and chemical research. Ongoing studies are expected to further elucidate its biological mechanisms and expand its applications, making it a compound of enduring interest to researchers in the field.

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